Medrol veriderm

Description

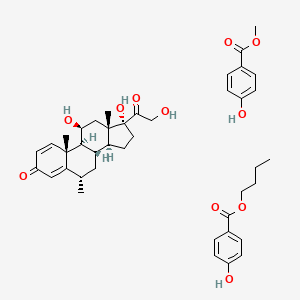

Structure

2D Structure

Properties

CAS No. |

78065-40-4 |

|---|---|

Molecular Formula |

C41H52O11 |

Molecular Weight |

720.8 g/mol |

IUPAC Name |

butyl 4-hydroxybenzoate;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl 4-hydroxybenzoate |

InChI |

InChI=1S/C22H30O5.C11H14O3.C8H8O3/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20;1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;1-11-8(10)6-2-4-7(9)5-3-6/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3;4-7,12H,2-3,8H2,1H3;2-5,9H,1H3/t12-,14-,15-,17-,19+,20-,21-,22-;;/m0../s1 |

InChI Key |

IWNHPSOVTCQHRL-VJWYNRERSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O.CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O.COC(=O)C1=CC=C(C=C1)O |

Isomeric SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O.C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O.COC(=O)C1=CC=C(C=C1)O |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O.CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O.COC(=O)C1=CC=C(C=C1)O |

Synonyms |

Medrol Veriderm Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-, (6 alpha,11 beta)-, mixture with butyl 4-hydroxybenzoate and methyl 4-hydroxybenzoate |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Topical Glucocorticoids in Skin

Glucocorticoid Receptor (GR) Dynamics and Isoforms in Dermal and Epidermal Cells

The biological effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. karger.comnih.gov The dynamics of GR within skin cells, including its movement, activation, and the roles of its different forms, are central to the therapeutic actions of compounds like methylprednisolone (B1676475).

Cytoplasmic-Nuclear Translocation and Activation Mechanisms

In its inactive state, the glucocorticoid receptor (GR) is located in the cytoplasm of dermal and epidermal cells, where it is part of a large multi-protein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. wikipedia.orgoncotarget.com Upon application, a topical glucocorticoid such as methylprednisolone diffuses across the cell membrane and binds to the ligand-binding domain of the GR. patsnap.com This binding event triggers a conformational change in the receptor, leading to its dissociation from the chaperone protein complex. rjsvd.com

The now-activated GR-ligand complex undergoes translocation from the cytoplasm into the nucleus. oup.comresearchgate.net This process is an active one, requiring nuclear transport factors. nih.gov Once inside the nucleus, the activated GR can directly interact with specific DNA sequences known as glucocorticoid response elements (GREs), initiating the genomic signaling pathway. patsnap.commdpi.com Studies have shown that in normal human skin, GR is predominantly found in the nuclei of epidermal cells, suggesting a state of constitutive activity. nih.gov However, in certain pathological conditions like psoriasis, the GR may be retained in the cytoplasm, impairing its function. nih.gov The movement of GR from the cytoplasm to the nucleus is a critical step for its primary mechanism of action. researchgate.netnih.gov

GR α and β Isoform Distribution and Functional Significance in Skin

The human GR gene can be alternatively spliced to produce two main isoforms, GRα and GRβ. karger.comclinexprheumatol.org

GRα is the classic, active form of the receptor. It binds to glucocorticoids and mediates most of their known anti-inflammatory and immunosuppressive effects. clinexprheumatol.orgijbiotech.com This isoform is widely expressed in most human tissues, including skin cells. karger.com

GRβ differs from GRα in its C-terminal region and does not bind glucocorticoids in the same way. nih.gov It is generally expressed at lower levels than GRα. karger.com Functionally, GRβ can act as a dominant-negative inhibitor of GRα, meaning it can interfere with the signaling of the active isoform. ijbiotech.comnih.gov

In the context of skin, the distribution and ratio of these isoforms can be significant. While GRα is the primary mediator of glucocorticoid action, an increased expression of GRβ has been observed in some inflammatory skin diseases and is considered a potential marker for resistance to topical steroid therapy. karger.comrjsvd.com For instance, in inflammatory dermatoses, GRβ has been found to be abundant in keratinocytes and cutaneous lymphocytes. karger.com The expression of GRβ is predominantly cytoplasmic in keratinocytes, though some nuclear staining has been observed. karger.com

| Receptor Isoform | Primary Function in Skin | Typical Cellular Location |

| GRα | Mediates anti-inflammatory and immunosuppressive effects of glucocorticoids. | Primarily nuclear in normal epidermal cells, cytoplasmic before activation. nih.gov |

| GRβ | Acts as a dominant-negative inhibitor of GRα. | Predominantly cytoplasmic in keratinocytes. karger.com |

Genomic Regulation of Gene Expression by Activated Glucocorticoid Receptors

Once translocated into the nucleus, the activated glucocorticoid receptor orchestrates a complex program of gene expression that underlies the anti-inflammatory, immunosuppressive, and anti-proliferative effects of topical glucocorticoids.

Glucocorticoid Response Element (GRE) Binding and Transcriptional Modulation

The primary genomic mechanism of GR action involves its direct binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. oup.commdpi.com The consensus GRE sequence is an imperfect palindrome. nih.gov

Upon binding to a GRE, the GR typically acts as a homodimer (a complex of two identical GR molecules). asm.org This binding event can lead to either:

Transactivation: The GR recruits coactivator proteins, such as histone acetyltransferases, which modify the chromatin structure and enhance the rate of transcription of target genes by RNA polymerase II. nih.gov This leads to the increased production of anti-inflammatory proteins like lipocortin-1, and mitogen-activated protein kinase phosphatase 1 (MKP-1). rjsvd.comasm.org

Transrepression: In some cases, GR can bind to negative GREs (nGREs), leading to the recruitment of corepressor complexes and the suppression of gene transcription. rjsvd.com

The interaction between the GR and GREs is a dynamic process, with the receptor cycling on and off the DNA every few seconds. nih.gov This allows for a finely tuned regulation of gene expression in response to the glucocorticoid signal.

Crosstalk with Key Transcription Factors in Skin Pathophysiology (e.g., NF-κB, AP-1)

A significant portion of the anti-inflammatory effects of glucocorticoids in the skin is achieved through a mechanism that does not require direct DNA binding by the GR. oup.com Instead, the activated GR can physically interact with and inhibit the activity of other key pro-inflammatory transcription factors, a process often referred to as "tethering" or transrepression. asm.orgmdpi.com

Two of the most important transcription factors in skin pathophysiology that are targeted by the GR are:

Nuclear Factor-kappa B (NF-κB): NF-κB is a master regulator of inflammation, inducing the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. asm.org The activated GR can interfere with NF-κB signaling, thereby repressing the expression of these inflammatory mediators. asm.orgscielo.org.ar This interaction is a cornerstone of the anti-inflammatory action of glucocorticoids.

Activator Protein-1 (AP-1): AP-1 is another critical transcription factor involved in inflammation and cell proliferation in the skin. asm.org It is often composed of proteins from the Jun and Fos families. The GR can repress AP-1-dependent gene expression, contributing to both the anti-inflammatory and anti-proliferative effects of glucocorticoids. oup.comembopress.org

This protein-protein interaction allows the GR to broadly suppress the inflammatory cascade initiated by various stimuli. asm.org It is believed that this tethering mechanism is responsible for many of the therapeutic benefits of glucocorticoids while potentially having fewer side effects than the direct transactivation of genes. oncotarget.com

| Transcription Factor | Role in Skin Pathophysiology | Interaction with Activated GR | Consequence of Interaction |

| NF-κB | Master regulator of inflammation, promotes expression of pro-inflammatory cytokines. asm.org | GR "tethers" to NF-κB, inhibiting its activity. asm.orgscielo.org.ar | Repression of pro-inflammatory gene expression. |

| AP-1 | Involved in inflammation and cellular proliferation. asm.org | GR interacts with and represses AP-1. oup.comembopress.org | Inhibition of inflammatory and proliferative gene expression. |

Regulation of Anti-inflammatory Gene Programs

The anti-inflammatory actions of methylprednisolone aceponate are primarily mediated through its interaction with intracellular glucocorticoid receptors (GR). patsnap.commims.com This binding leads to the modulation of gene transcription, a process central to its therapeutic effect.

Once the active metabolite of MPA binds to the cytoplasmic GR, the resulting complex translocates into the nucleus. patsnap.comtandfonline.com Inside the nucleus, this complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. patsnap.com This interaction can lead to either the upregulation (transactivation) or downregulation (transrepression) of gene expression.

A key mechanism of its anti-inflammatory effect is the transactivation of genes encoding anti-inflammatory proteins. nih.gov A prime example is the induction of lipocortin-1 (annexin A1) synthesis. patsnap.comnps.org.au Lipocortin-1 inhibits the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. patsnap.comdrugbank.com By blocking this initial step, MPA effectively curtails the production of a wide array of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.commims.com

Conversely, MPA exerts significant anti-inflammatory effects through transrepression , primarily by inhibiting the function of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) . patsnap.comnih.gov The activated GR complex can interfere with NF-κB's ability to promote the transcription of genes for various inflammatory cytokines, chemokines, and adhesion molecules. patsnap.commedex.com.bd

Table 1: Key Genes and Proteins Regulated by Methylprednisolone Aceponate

| Target | Regulation | Consequence |

| Lipocortin-1 (Annexin A1) | Upregulation | Inhibition of phospholipase A2, leading to decreased production of prostaglandins and leukotrienes. patsnap.com |

| NF-κB (Nuclear Factor-kappa B) | Inhibition | Decreased transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. patsnap.comnih.gov |

| Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) | Downregulation | Reduction of the inflammatory cascade. medsafe.govt.nz |

| Cyclooxygenase-2 (COX-2) | Suppression | Decreased synthesis of inflammatory prostaglandins. nih.gov |

Influence on Immunomodulatory Gene Expression

Beyond its direct anti-inflammatory gene regulation, methylprednisolone aceponate profoundly influences the expression of genes that modulate the broader immune response in the skin. patsnap.commedsafe.govt.nz This immunomodulatory action is crucial for its efficacy in immune-mediated skin diseases.

The primary mechanism involves the suppression of genes that orchestrate immune cell recruitment and activation. patsnap.com By inhibiting transcription factors like NF-κB, MPA reduces the expression of various cytokines and chemokines . patsnap.commedex.com.bd These signaling molecules are responsible for attracting immune cells such as T-lymphocytes, macrophages, and eosinophils to the site of inflammation. patsnap.com

Furthermore, MPA can directly impact the genetic programs within these immune cells. For instance, it can impair various T-cell functions and, at higher doses, induce T-cell apoptosis (programmed cell death), while largely preserving B-cell functions. nih.gov This selective effect on T-cells is a key aspect of its immunosuppressive activity. The inhibition of cytokine synthesis is a central part of this immunosuppressive action. mims.commedsafe.govt.nz

Specific Cellular Effects in Dermal and Epidermal Components

Keratinocyte Proliferation and Differentiation Modulation

Methylprednisolone aceponate has significant effects on keratinocytes, the primary cells of the epidermis. In inflammatory skin conditions like psoriasis, there is often hyperproliferation of these cells. MPA helps to normalize this by reducing keratinocyte proliferation. mdpi.com The anti-proliferative effects are achieved by downregulating genes involved in cell division and upregulating those that induce apoptosis in pathological cells. patsnap.com

Studies have shown that the application of topical corticosteroids, including methylprednisolone aceponate, leads to a decrease in the Ki-67 antigen, a marker for cell proliferation, in the epidermis. termedia.pl For instance, some potent corticosteroids have been observed to reduce the number of Ki-67 positive nuclei by a significant percentage within days to weeks of treatment. termedia.pl While this is beneficial in hyperproliferative disorders, it is also the mechanism behind the potential side effect of epidermal thinning with long-term use. karger.com

Moreover, MPA can influence the differentiation of keratinocytes. mdpi.com It has been shown to contribute to the normalization of epidermal protein expression, which is often dysregulated in inflammatory dermatoses. mdpi.com However, this can also have a downside, as some studies suggest that corticosteroids can inhibit profilaggrin expression, which may impact the integrity of the epidermal barrier. researchgate.net

Fibroblast Activity and Extracellular Matrix Remodeling (Mechanistic Insights)

In the dermis, methylprednisolone aceponate influences the activity of fibroblasts, the cells responsible for producing the extracellular matrix (ECM), which includes collagen and glycosaminoglycans. patsnap.com Glucocorticoids are known to inhibit fibroblast activity. biorxiv.org

This inhibition leads to a decrease in the synthesis of collagen and other ECM components. patsnap.com Mechanistically, this is thought to occur through the downregulation of genes that code for collagen and other matrix proteins. This effect is beneficial in conditions characterized by excessive dermal proliferation. patsnap.com However, this same mechanism is responsible for dermal atrophy, a potential side effect of long-term topical steroid use, which manifests as thinning of the skin. karger.com Fibroblasts play a crucial role in tissue architecture, and their modulation by MPA can significantly alter the composition and structure of the dermal matrix. f1000research.com

Table 2: Research Findings on Cellular Effects

| Cell Type | Effect of Methylprednisolone Aceponate | Supporting Evidence |

| Keratinocytes | Reduced proliferation and induction of apoptosis. mdpi.com | Decrease in Ki-67 positive nuclei in the epidermis. termedia.pl |

| Fibroblasts | Decreased synthesis of collagen and glycosaminoglycans. patsnap.com | Inhibition of fibroblast activity leading to reduced ECM production. biorxiv.org |

Vasoconstrictive Mechanisms at the Dermal Level

A well-recognized effect of topical glucocorticoids like methylprednisolone aceponate is vasoconstriction, or the narrowing of blood vessels in the dermis. mims.comnps.org.au This action contributes to the reduction of erythema (redness) and edema (swelling) seen in inflamed skin. mims.com

The vasoconstrictive mechanism is believed to be twofold. Firstly, MPA inhibits the synthesis of vasodilating prostaglandins. mims.commedsafe.govt.nz Prostaglandins are lipid compounds that, among other functions, cause blood vessels to dilate. By suppressing their production, MPA promotes a state of relative vasoconstriction.

Immunomodulatory Mechanisms at the Cutaneous Cellular Level

Methylprednisolone aceponate exerts profound immunomodulatory effects by targeting various immune cells within the skin. A key target is the Langerhans cell , which is an antigen-presenting cell found in the epidermis. frontiersin.orgmdpi.com Topical corticosteroids have been shown to reduce the ability of Langerhans cells to stimulate T-cells. nih.gov They can induce changes in these cells that are expected to promote immune tolerance, including a reduction in the expression of surface molecules like HLA-DR, CD83, and CD86, which are crucial for T-cell activation. nih.govnih.gov

Furthermore, MPA directly affects T-lymphocytes , which are central players in many inflammatory skin diseases. patsnap.comnih.gov It can inhibit the activation and proliferation of T-cells and suppress their production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ). nih.govmedchemexpress.com This leads to a dampening of the cell-mediated immune response in the skin.

The compound also reduces the infiltration of other immune cells, such as macrophages and eosinophils , into the skin by downregulating the expression of chemokines and adhesion molecules that guide their migration. patsnap.com This reduction in the number of inflammatory cells at the site of inflammation is a critical component of its therapeutic action, leading to the alleviation of symptoms like redness and swelling. patsnap.com

Inhibition of Inflammatory Mediator Synthesis and Release (e.g., prostaglandins, leukotrienes)

A primary mechanism by which methylprednisolone aceponate mitigates inflammation is by inhibiting the production and release of key inflammatory mediators, such as prostaglandins and leukotrienes. mims.comhpra.ie This is achieved through the following pathway:

Receptor Binding and Translocation: The active metabolite of methylprednisolone aceponate, 6α-methylprednisolone-17-propionate, binds to intracellular glucocorticoid receptors. mims.comnps.org.au This binding causes the receptor-steroid complex to move into the cell's nucleus. patsnap.com

Induction of Anti-Inflammatory Proteins: Within the nucleus, the complex interacts with specific DNA sequences, leading to the increased synthesis of anti-inflammatory proteins. patsnap.commims.com A key protein in this process is macrocortin (also known as lipocortin or annexin-1). mims.comhpra.ie

Inhibition of Phospholipase A2: Macrocortin then inhibits the activity of the enzyme phospholipase A2. patsnap.complasticsurgerykey.com This enzyme is crucial for releasing arachidonic acid from cell membranes. mims.comnps.org.au

Suppression of Prostaglandins and Leukotrienes: By blocking the release of arachidonic acid, the substrate for their synthesis, the production of both prostaglandins and leukotrienes is effectively suppressed. patsnap.commims.comhpra.ie This action is a cornerstone of the anti-inflammatory effect of glucocorticoids. nps.org.au

Additionally, methylprednisolone aceponate can inhibit the synthesis of prostaglandins that cause vasodilation, contributing to its vasoconstrictive properties. mims.comhpra.iemedsafe.govt.nz

Table 1: Key Molecules in the Inhibition of Inflammatory Mediators by Methylprednisolone Aceponate

| Molecule | Function | Effect of Methylprednisolone Aceponate |

| Methylprednisolone-17-propionate | Active metabolite | Binds to glucocorticoid receptors mims.com |

| Glucocorticoid Receptor | Intracellular receptor | Forms a complex with the active metabolite and translocates to the nucleus patsnap.com |

| Macrocortin (Annexin-1) | Anti-inflammatory protein | Synthesis is induced mims.comhpra.ie |

| Phospholipase A2 | Enzyme | Activity is inhibited by macrocortin patsnap.complasticsurgerykey.com |

| Arachidonic Acid | Precursor to prostaglandins and leukotrienes | Release is inhibited mims.comnps.org.au |

| Prostaglandins | Inflammatory mediators | Synthesis is suppressed patsnap.commims.comhpra.ie |

| Leukotrienes | Inflammatory mediators | Synthesis is suppressed patsnap.commims.comhpra.ie |

Modulation of Leukocyte Migration and Infiltration in Skin Models

Methylprednisolone aceponate also exerts its anti-inflammatory effects by modulating the movement and accumulation of leukocytes (white blood cells) in the skin. patsnap.com Leukocyte migration to sites of inflammation is a critical step in the inflammatory cascade. frontiersin.org

The process of leukocyte migration involves several steps, including the initial capture and rolling of leukocytes along the blood vessel walls, followed by firm adhesion and subsequent movement into the surrounding tissue. nih.govfrontiersin.org Glucocorticoids like methylprednisolone can interfere with this process in multiple ways:

Inhibition of Chemotaxis: The immunosuppressive action of glucocorticoids can be partly explained by their ability to inhibit chemotaxis, which is the directed movement of cells in response to a chemical stimulus. This includes the inhibition of leukotriene synthesis, which act as chemoattractants. nps.org.au

Reduced Leukocyte Recruitment: Methylprednisolone aceponate reduces the activity and recruitment of various immune cells, including T lymphocytes, macrophages, and eosinophils, to the site of inflammation. patsnap.com

Effects on Endothelial Adhesion: Glucocorticoids can reduce the adhesion of inflammatory cells to the endothelium, the inner lining of blood vessels. skinhealthinstitute.org.au

Decreased Transmigration: Studies with methylprednisolone have shown that it can decrease the transmigration of peripheral blood mononuclear cells (PBMNCs) through the endothelial barrier. nih.gov This effect is believed to be beneficial in reducing inflammation. nih.gov

Table 2: Effects of Methylprednisolone on Leukocyte Migration

| Process | Effect of Methylprednisolone | Reference |

| Leukocyte Recruitment | Reduces the recruitment of T lymphocytes, macrophages, and eosinophils. | patsnap.com |

| Chemotaxis | Inhibits chemotaxis, partly through inhibition of leukotriene synthesis. | nps.org.au |

| Endothelial Adhesion | Reduces the adhesion of inflammatory cells to the endothelium. | skinhealthinstitute.org.au |

| Transmigration | Decreases the transmigration of peripheral blood mononuclear cells. | nih.gov |

Effects on Antigen-Presenting Cells (e.g., Langerhans cells)

Antigen-presenting cells (APCs), such as Langerhans cells in the epidermis, play a crucial role in initiating and shaping immune responses in the skin. scielo.br Topical corticosteroids, including methylprednisolone aceponate, can significantly affect the function of these cells.

Research has shown that topical corticosteroids can decrease the number of Ia+ Langerhans cells in the skin. plasticsurgerykey.com Langerhans cells are critical for presenting antigens to T cells, a key step in the development of allergic and inflammatory skin reactions. scielo.br By reducing the number and function of these cells, methylprednisolone aceponate can dampen the initial phase of the immune response in the skin. Studies have also indicated that corticosteroids can affect the viability, maturation, and immune function of murine epidermal Langerhans cells. sci-hub.se

Influence on T-cell Dynamics and Cytokine Production in Skin

T-cells are central players in many inflammatory skin diseases, and their activity is tightly regulated by a complex network of signaling molecules called cytokines. nih.gov Methylprednisolone aceponate influences T-cell dynamics and cytokine production in the skin, contributing to its immunosuppressive effects. patsnap.commedsafe.govt.nz

Glucocorticoids can:

Reduce T-cell Proliferation: Corticosteroids can reduce T-cell proliferation and induce their apoptosis (programmed cell death), partly by inhibiting the T-cell growth factor Interleukin-2 (IL-2). plasticsurgerykey.com

Modulate T-helper Cell Responses: By suppressing the production of T helper 1 (Th1) cell-inducing cytokines like Interleukin-12 (IL-12) from dendritic cells and macrophages, glucocorticoids can shift the immune response from a Th1 to a T helper 2 (Th2) type. nih.gov However, in the context of atopic dermatitis, which is often characterized by a dominant Th2 response, the effects can be more complex, involving the modulation of various T-cell subsets and their cytokine profiles. nih.govmdpi.com

Cutaneous Pharmacokinetics and Biotransformation of Topical Glucocorticoids

Permeation and Distribution within Skin Compartments

The journey of a topical glucocorticoid from the vehicle on the skin's surface to its site of action within the dermis is governed by the principles of percutaneous absorption. This process involves the release of the drug from its formulation, its partitioning into and diffusion across the stratum corneum, and its subsequent distribution throughout the epidermis and dermis.

Factors Influencing Stratum Corneum Barrier Permeability

The stratum corneum, the outermost layer of the epidermis, represents the principal barrier to the penetration of topical substances. ljmu.ac.uk Its permeability is not constant and is influenced by a multitude of factors:

Physicochemical Properties of the Drug: The molecular size, lipophilicity, and melting point of a drug are critical determinants of its ability to cross the stratum corneum. scielo.br Highly lipophilic compounds, like Methylprednisolone (B1676475) Aceponate, are well-suited for penetrating the lipid-rich intercellular matrix of the stratum corneum. researchreview.co.nztandfonline.com The addition of long carbon side-chains (esters) to the corticosteroid structure, as seen in Methylprednisolone Aceponate, increases its lipophilicity and enhances penetration. longdom.orgresearchgate.net

Skin Condition: The integrity of the stratum corneum significantly impacts permeability. sahpra.org.za Inflamed or diseased skin, such as in cases of atopic dermatitis or psoriasis, exhibits impaired barrier function, leading to enhanced drug penetration. sahpra.org.zanps.org.aunih.gov Studies have shown that percutaneous absorption of Methylprednisolone Aceponate is slightly higher in patients with neurodermatitis and psoriasis compared to volunteers with normal skin. nps.org.aumedsafe.govt.nz When the stratum corneum is intentionally removed (stripping), the absorption of Methylprednisolone Aceponate increases dramatically. medsafe.govt.nzkarger.com

Anatomical Site: The thickness of the stratum corneum varies across the body, leading to regional differences in drug penetration. nih.govthischangedmypractice.com Areas with a thinner stratum corneum, such as the face and scrotum, show higher absorption rates compared to areas with thicker skin like the palms and soles. nih.govthischangedmypractice.com

Hydration: Hydration of the stratum corneum increases its permeability by causing it to swell, which may "enlarge" the diffusion pathways. scielo.brnih.gov Occlusive vehicles, which trap moisture, can enhance the absorption of corticosteroids by up to 10 times by increasing skin hydration and local temperature. researchreview.co.nznih.gov

Age: The skin of young children has a greater surface area to volume ratio, which can lead to greater systemic absorption of topical drugs. nih.govnih.gov

| Factor | Influence on Stratum Corneum Permeability |

| Drug Lipophilicity | Increased lipophilicity enhances penetration through the lipid matrix. researchreview.co.nztandfonline.comlongdom.org |

| Skin Integrity | Damaged or inflamed skin has a compromised barrier, increasing absorption. sahpra.org.zanps.org.aunih.gov |

| Anatomical Location | Thinner skin (e.g., face, flexures) is more permeable than thicker skin (e.g., palms, soles). nih.govthischangedmypractice.com |

| Hydration/Occlusion | Increased hydration swells the stratum corneum, enhancing drug passage. scielo.brresearchreview.co.nznih.gov |

| Patient Age | Children have a higher surface-area-to-volume ratio, increasing potential systemic absorption. nih.govnih.gov |

Penetration Enhancement Strategies and Mechanisms

To overcome the barrier function of the stratum corneum and improve drug delivery, various penetration enhancement strategies are employed:

Vehicle Formulation: The vehicle in which the corticosteroid is formulated is a primary determinant of its potency and penetration. longdom.orgijdvl.com Ointments, which are occlusive, generally provide the best penetration, making them suitable for dry, thick plaques of skin. thischangedmypractice.com Creams are less greasy and more cosmetically acceptable, while lotions are ideal for covering large areas. thischangedmypractice.com The choice of vehicle can alter the partition coefficient of the drug and the hydration state of the stratum corneum. nih.gov Solvents like propylene (B89431) glycol can also increase permeability. nih.gov

Chemical Penetration Enhancers: Certain chemicals can be incorporated into topical formulations to reversibly decrease the barrier resistance of the stratum corneum. These include terpenes, such as D-limonene and nerolidol, and solvents like Transcutol P. researchgate.net Dimethyl sulfoxide (B87167) (DMSO) enhances permeability by causing superhydration of the stratum corneum. nih.gov

Occlusion: The use of occlusive dressings, such as plastic films, over the application site dramatically increases corticosteroid absorption. sahpra.org.zanps.org.aunih.gov This is achieved by preventing water evaporation, thereby increasing the hydration and temperature of the stratum corneum. nih.gov

Keratolytic Agents: Application of agents that damage the stratum corneum barrier, such as keratolytics, can enhance the absorption of other topical drugs. nih.gov

| Enhancement Strategy | Mechanism of Action |

| Vehicle Choice (e.g., Ointment) | Increases skin hydration and provides an occlusive layer, enhancing drug solubility and partitioning into the skin. thischangedmypractice.com |

| Chemical Enhancers (e.g., Terpenes, Solvents) | Reversibly disrupt the ordered lipid structure of the stratum corneum or improve drug solubility within the vehicle. researchgate.net |

| Occlusive Dressings | Trap moisture, leading to hyper-hydration of the stratum corneum and increased drug flux. sahpra.org.zanih.gov |

| Keratolytic Agents | Damage or remove the outer layers of the stratum corneum, reducing the barrier to penetration. nih.gov |

Distribution Kinetics within Epidermis and Dermis

Once a glucocorticoid permeates the stratum corneum, it enters the viable epidermis and subsequently the dermis. The concentration of the drug is highest in the outer layers and decreases progressively into the deeper strata. sahpra.org.zamedsafe.govt.nz

Methylprednisolone Aceponate is designed as a prodrug. It is highly lipophilic, which facilitates its penetration into the stratum corneum. researchreview.co.nzampoule.org.hk Within the epidermis and dermis, it is rapidly hydrolyzed by esterases into its primary active metabolite, 6α-methylprednisolone-17-propionate. nps.org.aumedsafe.govt.nzresearchgate.netmims.com This bioactivation is a key feature, as the metabolite binds more firmly to the glucocorticoid receptors than the parent compound. nps.org.aumedsafe.govt.nzresearchgate.netmims.com Inflamed skin, which has a higher concentration of esterases, can concentrate this active metabolite. researchreview.co.nz From the skin, a small fraction of the drug and its metabolites may be absorbed into the systemic circulation. nps.org.auresearchgate.net

Enzymatic Bioconversion and Local Steroid Metabolism in Skin

The skin is not merely a passive barrier but a metabolically active organ capable of synthesizing and transforming steroids. nih.govnih.gov This local steroidogenesis plays a role in skin homeostasis and the local immune response. nih.govnih.govgfmer.ch The enzymes present in the skin can activate and inactivate topically applied glucocorticoids, influencing their local efficacy and systemic side-effect profile.

Role of 11β-Hydroxysteroid Dehydrogenase Enzymes (11β-HSD1, 11β-HSD2) in Activation/Inactivation

The interconversion of active and inactive glucocorticoids in peripheral tissues is primarily regulated by two isoforms of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme. plos.orgoup.com

11β-HSD1: This enzyme predominantly functions as a reductase, converting inactive cortisone (B1669442) into active cortisol. nih.govplos.orgresearchgate.netoup.com It is expressed in various skin cells, including epidermal keratinocytes and dermal fibroblasts. plos.orgresearchgate.netoup.com Increased expression of 11β-HSD1 is associated with skin aging and can be induced by factors like UV radiation. nih.govnih.govplos.orgmdpi.com By activating glucocorticoids locally, 11β-HSD1 plays a significant role in regulating processes like keratinocyte proliferation and collagen synthesis. plos.orgresearchgate.net

11β-HSD2: In contrast, 11β-HSD2 acts as an oxidase, inactivating cortisol by converting it back to cortisone. nih.govoup.com While also present in the skin, its expression is largely found in sweat glands. oup.com Its primary role in mineralocorticoid target tissues is to protect the mineralocorticoid receptor from being illicitly occupied by cortisol. nih.gov

The balance between 11β-HSD1 and 11β-HSD2 activity is crucial for maintaining appropriate levels of active glucocorticoids within the skin. nih.govoup.com

| Enzyme | Primary Function in Skin | Location in Skin | Impact on Glucocorticoids |

| 11β-HSD1 | Activation (Reductase) | Epidermal keratinocytes, dermal fibroblasts. plos.orgresearchgate.netoup.com | Converts inactive cortisone to active cortisol. nih.govplos.orgresearchgate.netoup.com |

| 11β-HSD2 | Inactivation (Oxidase) | Primarily sweat glands. oup.com | Converts active cortisol to inactive cortisone. nih.govoup.com |

Significance of 5α- and 5β-Reductases in Corticosteroid Catabolism

The A-ring reductases, specifically 5α-reductase and 5β-reductase, are key enzymes in the catabolism (breakdown) of steroid hormones, including glucocorticoids. oup.com These enzymes, along with 3α-hydroxysteroid dehydrogenase, convert cortisol to its tetrahydro metabolites, which are then excreted. oup.com

5α-Reductase: This enzyme family (with isoforms SRD5A1, SRD5A2, and SRD5A3) is known for converting testosterone (B1683101) to the more potent dihydrotestosterone, but it also metabolizes C21 steroids like cortisol. frontiersin.orgfrontiersin.org 5α-reductase type 1 (SRD5A1) is found in the skin and is involved in the degradation of circulating glucocorticoids. frontiersin.orgfrontiersin.org By metabolizing active glucocorticoids, 5α-reductase can reduce their local availability and ability to activate glucocorticoid receptors. frontiersin.orgfrontiersin.org

Intraepidermal De-esterification Pathways

Methylprednisolone aceponate (MPA) is a non-halogenated di-ester designed for topical application. Its structure, featuring an acetate (B1210297) group at the C21 position and a propionate (B1217596) group at the C17 position, enhances its lipophilicity, which facilitates penetration into the skin. researchgate.netresearchgate.net Once MPA permeates the stratum corneum and reaches the viable epidermis and dermis, it undergoes enzymatic hydrolysis. medsafe.govt.nzmims.comnps.org.au

This biotransformation is a critical step known as "bioactivation." medsafe.govt.nzmims.com Esterase enzymes present in the skin cleave the ester bond at the C21 position, hydrolyzing MPA into its principal and more active metabolite, 6α-methylprednisolone-17-propionate (MP-17-P). researchgate.netmedsafe.govt.nznps.org.auhpra.ie This main metabolite binds more firmly to intracellular glucocorticoid receptors than the parent MPA molecule. researchgate.netmedsafe.govt.nzmims.comnps.org.au The acetate side chain at the C21 position serves to stabilize the molecule, preventing the migration of the propionic acid group from C17 to C21. researchgate.net This metabolic conversion from the prodrug (MPA) to the highly active metabolite (MP-17-P) occurs directly within the target tissue. researchgate.netpatsnap.com

After reaching the systemic circulation, this primary metabolite is rapidly conjugated with glucuronic acid, which inactivates it. medsafe.govt.nznps.org.au The resulting metabolites, primarily 6α-methylprednisolone-17-propionate-21-glucuronide, are then eliminated, mainly through the kidneys, with a half-life of approximately 16 hours. medsafe.govt.nz

Impact of Skin Metabolism on Local Drug Availability

The metabolic process within the skin layers directly influences the local availability and potency of the drug. The conversion of MPA to its highly active metabolite, 6α-methylprednisolone-17-propionate, is a key feature that enhances its therapeutic effect at the site of application. researchgate.netmims.com This bioactivation ensures that the more potent form of the drug is concentrated in the epidermis and dermis where the anti-inflammatory action is needed. researchgate.netmedsafe.govt.nzhpra.ie

Research indicates that this enzymatic activation proceeds more rapidly in inflamed tissue compared to healthy tissue, suggesting a targeted increase in activity where it is most required. researchgate.netresearchgate.net The concentration of MPA and its active metabolite decreases from the outer layers of the skin (stratum corneum) inward to the living skin, ensuring the effect is localized. medsafe.govt.nzmims.comhpra.ie This targeted activation and delivery system contributes to a high local anti-inflammatory potency. researchgate.netresearchgate.net

The rate and extent of percutaneous absorption, which also affects local availability, depend on several factors including the condition of the skin, the formulation vehicle, and whether the application is open or under occlusion. mims.comnps.org.au Studies have quantified the differences in absorption based on skin integrity:

Intact Skin : Percutaneous absorption in volunteers with normal skin is low, ranging from less than 1% to 1.5%. medsafe.govt.nznih.gov

Inflamed Skin : In patients with conditions like neurodermatitis and psoriasis, open application results in slightly higher absorption, up to 2.5%. medsafe.govt.nznps.org.au One study on artificially inflamed skin showed very low absorption of 0.27%. sahpra.org.za

Damaged Skin : When the stratum corneum is removed (e.g., by tape stripping), percutaneous absorption increases significantly, with studies reporting absorption rates of 13-27% of the applied dose. mims.comhpra.iefda.gov.ph

This data is summarized in the table below.

| Skin Condition | Percutaneous Absorption Rate (% of Applied Dose) | Reference |

| Intact Healthy Skin | < 1% - 1.5% | medsafe.govt.nznih.gov |

| Inflamed Skin (e.g., Psoriasis, Atopic Dermatitis) | ≤ 2.5% | medsafe.govt.nznps.org.au |

| Artificially Inflamed Skin (UV-B Erythema) | 0.27% | sahpra.org.za |

| Pre-damaged Skin (Stratum Corneum Removed) | 13% - 27% | mims.comhpra.iefda.gov.ph |

This table presents data on the percutaneous absorption of Methylprednisolone Aceponate under different skin conditions.

This pharmacokinetic profile, characterized by local bioactivation and rapid systemic inactivation, allows for high efficacy in the skin while minimizing the risk of systemic side effects. researchgate.netnps.org.au

Intradermal Reservoir Formation and Drug Retention in the Skin

Following topical application, methylprednisolone aceponate and its active metabolite form a reservoir within the skin. The lipophilic nature of the MPA molecule promotes its penetration and retention in the stratum corneum, which acts as the primary reservoir. researchgate.net From this reservoir, the drug is gradually released into the deeper layers of the epidermis and dermis over time.

The concentration of MPA is highest in the stratum corneum and decreases progressively through the viable epidermis and dermis. medsafe.govt.nzmims.com This gradient-driven diffusion from the reservoir sustains the local therapeutic effect. Studies have shown that even with repeated daily application over 14 days, the percutaneous absorption of MPA through intact skin remains low and stable, indicating that neither the drug nor the vehicle significantly alters the skin's barrier function or leads to accumulation in the body. medsafe.govt.nznih.govsahpra.org.za Following intravenous administration, all radiolabeled substances were completely excreted within 7 days, with no evidence of accumulation of the parent drug or its metabolites. medsafe.govt.nz The retention in the skin allows for effective treatment of inflammatory skin conditions with typically once-daily application. hpra.ie

Advanced Formulation Science and Dermal Delivery Systems

Influence of Vehicle Physiochemistry on Transdermal Transport

The physicochemical properties of the vehicle are paramount in modulating the transdermal transport of methylprednisolone (B1676475). These properties determine the drug's release from the formulation, its partitioning into the skin, and its subsequent diffusion through the cutaneous layers.

Hydrophilic-Lipophilic Balance and Drug Partitioning

The Hydrophilic-Lipophilic Balance (HLB) of a vehicle, particularly in emulsion systems like creams, is a crucial factor influencing the partitioning of methylprednisolone between the vehicle and the skin. The HLB value reflects the balance of the size and strength of the hydrophilic and lipophilic moieties of a surfactant. For a lipophilic drug like methylprednisolone, the HLB of the formulation can significantly impact its bioavailability. mdpi.com

A patent for a methylprednisolone aceponate cream highlights the importance of selecting appropriate emulsifiers with specific HLB values to ensure the drug is evenly distributed in its molecular form, which facilitates skin penetration. google.com The patent specifies an oil phase emulsifier with an HLB value between 1.0 and 4.0 and an aqueous phase emulsifier with an HLB value between 15 and 18, indicating that a precise balance is necessary for optimal formulation stability and drug release. google.com

Research on topical formulations has shown that the type of emulsion (oil-in-water or water-in-oil) and the HLB of the emulsifiers can affect drug partitioning. asiapharmaceutics.info For lipophilic drugs, an oil-in-water (O/W) emulsion with a higher HLB value can increase the thermodynamic activity of the drug, driving it to partition into the lipophilic stratum corneum. Conversely, surfactants with a lower HLB value may enhance drug deposition in the deeper skin layers by increasing its residence time. mdpi.com

Table 1: Influence of Emulsifier HLB on Methylprednisolone Aceponate Cream Formulation

| Emulsifier Phase | Specified HLB Range | Concentration in Cream (% w/w) | Rationale |

| Oil Phase | 1.0 - 4.0 | 2% - 8% | To ensure uniform distribution of the lipophilic drug in the oil phase. google.com |

| Aqueous Phase | 15.0 - 18.0 | 3% - 9% | To create a stable emulsion and facilitate drug release to the skin. google.com |

Occlusive Properties and Hydration Effects

The occlusive properties of a vehicle play a significant role in enhancing the transdermal transport of methylprednisolone by promoting skin hydration. Occlusive formulations, such as ointments, form a barrier on the skin surface, preventing transepidermal water loss (TEWL). This entrapment of moisture hydrates the stratum corneum, causing it to swell and loosening the tight packing of its corneocytes. This increased hydration enhances the permeability of the skin to drugs. nih.govbpac.org.nz

The occlusive nature of an ointment vehicle can increase the absorption of a topical corticosteroid by up to 10 times compared to a less occlusive vehicle like a cream. nih.govtg.org.au This is why, for a given concentration of a corticosteroid, an ointment formulation is generally more potent than a cream or lotion. bpac.org.nztg.org.au The enhanced penetration due to occlusion is particularly beneficial for treating thick, hyperkeratotic, or lichenified lesions. amazonaws.com However, the increased absorption also elevates the risk of systemic side effects, necessitating careful consideration of the vehicle's occlusivity. bpac.org.nzmedsafe.govt.nz

Table 2: Effect of Occlusion on Topical Corticosteroid Delivery

| Property | Description | Impact on Methylprednisolone Delivery | Reference |

| Skin Hydration | Occlusive vehicles trap moisture, increasing the water content of the stratum corneum. | Increased hydration "enlarges" diffusion pathways, leading to enhanced drug penetration. | nih.gov |

| Drug Absorption | The enhanced penetration due to hydration leads to greater overall drug absorption. | Absorption can be increased by up to 10-fold under occlusion. | nih.govtg.org.au |

| Formulation Potency | The same concentration of a corticosteroid is more potent in an occlusive vehicle. | Ointments are generally more potent than creams or lotions. | bpac.org.nztg.org.au |

Rheological Properties and Spreading Characteristics

The rheological properties of a topical formulation, such as viscosity and spreadability, are critical for its performance and patient acceptance. These properties influence how the product feels, how easily it can be applied, and how uniformly it forms a film on the skin, which in turn affects drug delivery. researchgate.neteuropa.eu

Topical formulations like creams and ointments are typically non-Newtonian fluids, exhibiting shear-thinning behavior. brookfieldengineering.comresearchgate.net This means their viscosity decreases as shear stress (e.g., rubbing) is applied, allowing for easy spreading. Once applied, the viscosity should ideally increase to ensure the formulation remains on the target area. brookfieldengineering.com A study comparing the rheology of different creams and ointments containing methylprednisolone aceponate found significant differences in their rheological parameters, which could impact their therapeutic equivalence. researchgate.net

The viscosity of a formulation can be influenced by its composition, including the type and concentration of polymers and emulsifiers. researchgate.net For instance, a study on the dilution of semi-solid creams demonstrated that the type of cream base used for dilution significantly influenced the rheological behavior and, consequently, the skin penetration of the active ingredient. researchgate.net

Table 3: Key Rheological Parameters for Topical Formulations

| Rheological Parameter | Description | Importance for Methylprednisolone Delivery |

| Viscosity | A measure of a fluid's resistance to flow. | Affects spreadability, residence time on the skin, and the stability of the formulation. brookfieldengineering.comijstr.org |

| Shear-thinning | The property of a fluid to become less viscous when shear stress is applied. | Allows for easy application and uniform spreading of the product. brookfieldengineering.comresearchgate.net |

| Thixotropy | A time-dependent shear-thinning property; the fluid takes time to return to its original viscosity after the shear is removed. | Prevents the product from running off the application site immediately after spreading. researchgate.net |

| Yield Stress | The minimum stress required to initiate flow. | Determines if the product will stay in place or spread under its own weight. brookfieldengineering.com |

Novel Delivery Modalities for Enhanced Cutaneous Targeting

To overcome the limitations of conventional topical formulations and to enhance the therapeutic index of methylprednisolone, various novel drug delivery systems have been developed. These systems aim to increase the drug's localization in the skin, provide controlled release, and reduce systemic absorption.

Vesicular Carriers (Liposomes, Niosomes, Catanionic Vesicles)

Vesicular carriers are microscopic, closed-bilayer structures that can encapsulate hydrophilic or lipophilic drugs. They are of great interest for dermal delivery due to their ability to interact with skin components and modify drug disposition. google.comjsirjournal.com

Liposomes : These are vesicles composed of phospholipids (B1166683) and cholesterol. mdpi.com Liposomal formulations of corticosteroids have been shown to enhance drug accumulation in the epidermis and dermis while minimizing systemic absorption. tandfonline.comscispace.com A study on betamethasone (B1666872) valerate (B167501) and diflucortolone (B194688) valerate-loaded liposomes demonstrated a 2.68 and 3.22-fold higher retention in the stratum corneum and epidermis compared to a commercial cream. tandfonline.com For methylprednisolone, liposomal encapsulation has been shown to significantly enhance its delivery to lymphatic tissues and extend its receptor occupancy, suggesting potential for improved immunosuppressive effects. mdpi.com

Niosomes : These are vesicles formed from non-ionic surfactants, which offer advantages over liposomes in terms of lower cost and greater stability. tsijournals.combepls.com Niosomes can act as penetration enhancers and provide a sustained release of the encapsulated drug. dovepress.com Studies on other corticosteroids, like clobetasol (B30939) propionate (B1217596), have shown that niosomal gels can prolong the drug's action and potentially reduce side effects. tsijournals.com A patent has been filed for a niosome composition that facilitates the transdermal delivery of steroidal active agents by retaining a cyclodextrin-steroid complex within the vesicle. google.com

Catanionic Vesicles : These vesicles are formed by the self-assembly of a mixture of cationic and anionic surfactants. researchgate.net They have been investigated as novel carriers for various drugs, including corticosteroids. longdom.org Research has shown that catanionic vesicles can be used as a pseudostationary phase in electrokinetic chromatography to separate different corticosteroids, indicating their potential to interact with and carry these molecules. researchgate.net While specific studies on methylprednisolone-loaded catanionic vesicles for dermal delivery are limited, their properties, such as high stability and biocompatibility, make them a promising area for future research. researchgate.net

Table 4: Comparison of Vesicular Carriers for Corticosteroid Delivery

| Carrier Type | Composition | Key Advantages for Dermal Delivery | Example Research Finding |

| Liposomes | Phospholipids, Cholesterol | Enhanced skin penetration, localized drug deposition, reduced systemic absorption. tandfonline.comscispace.com | 2.68-fold higher retention of betamethasone valerate in the skin compared to a commercial cream. tandfonline.com |

| Niosomes | Non-ionic surfactants, Cholesterol | Cost-effective, high stability, acts as a penetration enhancer, provides sustained release. tsijournals.combepls.comdovepress.com | Entrapment efficiency of over 91% for clobetasol propionate in a Span 60-based niosome formulation. tsijournals.com |

| Catanionic Vesicles | Cationic and Anionic Surfactants | High stability, biocompatibility, potential for tailored drug interaction. researchgate.net | Successfully used to separate a mixture of eight different corticosteroids. researchgate.net |

Nanoparticle Systems (Solid Lipid Nanoparticles, Microemulsions)

Nanoparticle-based systems offer another advanced approach for the topical delivery of methylprednisolone. These systems can improve drug solubility, stability, and skin permeation.

Solid Lipid Nanoparticles (SLNs) : These are colloidal carriers made from solid lipids that are solid at room and body temperature. mdpi.comnih.gov SLNs combine the advantages of polymeric nanoparticles and fat emulsions. For corticosteroids, SLNs can provide controlled release and enhance skin targeting. scispace.com Research on clobetasol propionate-loaded SLNs incorporated into a cream showed a significant improvement in therapeutic response compared to a marketed cream. scispace.com The particle size of SLNs is a critical factor, with smaller particles (around 100 nm) showing deeper skin penetration compared to larger ones. mdpi.com

Microemulsions : These are thermodynamically stable, transparent, and isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. asiapharmaceutics.infomdpi.com Microemulsions can enhance the transdermal delivery of both hydrophilic and lipophilic drugs by acting as a drug reservoir and through the penetration-enhancing effects of their components. jsirjournal.comscispace.com A study on a dexamethasone (B1670325) microemulsion-based hydrogel showed a significantly higher permeation rate compared to a control formulation. asiapharmaceutics.info For prednisolone (B192156), a related corticosteroid, microemulsions have been developed that are clear, stable, and have a small droplet size (around 16.4 nm), making them suitable for topical delivery. mdpi.com

Table 5: Characteristics of Nanoparticle Systems for Methylprednisolone Delivery

| Nanoparticle System | Typical Size Range | Composition | Key Advantages for Dermal Delivery |

| Solid Lipid Nanoparticles (SLNs) | 50 - 1000 nm | Solid lipid, emulsifier, water | Controlled release, skin targeting, protection of labile drugs, occlusive properties. mdpi.comnih.gov |

| Microemulsions | 10 - 100 nm | Oil, water, surfactant, cosurfactant | High drug solubilization, thermodynamic stability, enhanced skin permeation. asiapharmaceutics.infomdpi.com |

Polymeric Systems and Hydrogels for Controlled Release

The integration of polymeric systems and hydrogels into topical formulations represents a significant advancement in controlling the release of corticosteroids like methylprednisolone aceponate. These systems offer the ability to prolong drug residence time at the site of application, modify release kinetics, and improve local bioavailability, potentially reducing systemic absorption and associated side effects. mdpi.comnih.gov

Polymeric carriers, by forming a matrix, can ensure a controlled and sustained release of the active moiety. mdpi.com Mucoadhesive polymeric patches, for instance, are a promising alternative for prolonged and controlled delivery of topical corticosteroids. mdpi.comnih.gov Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of retaining large amounts of water, are particularly advantageous vehicles. scielo.brtandfonline.com They can provide a soothing and hydrating effect on the skin, which is beneficial in inflammatory dermatoses. nih.govresearchgate.net The hydrogel vehicle can improve moisture content in the stratum corneum, thereby enhancing the integrity of the epidermal barrier. nih.gov For example, studies with desonide, another corticosteroid, have shown that a hydrogel vehicle was preferred by patients for its cosmetic elegance, absorbability, and lack of greasiness compared to traditional ointments, while providing comparable efficacy. nih.govresearchgate.net The choice of polymer and its concentration are critical in defining the formulation's physical properties, such as viscosity, and its release profile. heraldopenaccess.us

| Polymeric System Type | Key Polymers | Primary Function in Corticosteroid Delivery | Reported Advantages |

|---|---|---|---|

| Hydrogels | Poly(acrylic acid), Hydroxypropyl guar (B607891) gum, Carboxypolymethylene | Provides a hydrated matrix for sustained drug release. scielo.brheraldopenaccess.us | Soothing effect, enhanced skin hydration, improved patient acceptance, non-greasy feel. tandfonline.comnih.gov |

| Polymeric Patches | Chitosan, Polyvinylpyrrolidone (PVP), Polyvinyl alcohol (PVA) | Ensures prolonged contact time and unidirectional drug delivery. mdpi.com | Increased drug residence time, controlled and prolonged release, improved local bioavailability. mdpi.comnih.gov |

| Film-Forming Systems (FFS) | Cellulose derivatives, acrylates | Forms a thin film on the skin from which the drug is released, often creating a supersaturated state upon solvent evaporation. frontiersin.org | Sustained percutaneous delivery, enhanced thermodynamic potential of the drug. frontiersin.org |

| Silicone-Based Systems | Dimethicone, Cyclomethicone, Silicone Elastomers | Acts as a non-occlusive, emollient vehicle that can control drug diffusion. dupont.com | Tunable drug diffusion, good sensory properties (smooth, silky feel), formulation flexibility. dupont.com |

Vehicle-Skin-Compound Interactions and Post-Application Dynamics

The moments following the application of a topical formulation are characterized by a series of dynamic physical and chemical events. These events, governed by the interactions between the vehicle, the skin, and the API, are critical to the ultimate therapeutic outcome.

Excipients, often defined as inactive ingredients, actively influence the permeation of APIs across the skin's natural barrier, the stratum corneum. basf.compodigee.io Their effects can range from altering skin hydration to transiently disrupting the lipid lamellae of the stratum corneum, thereby enhancing drug penetration. basf.comnih.gov For instance, propylene (B89431) glycol, a common solvent and penetration enhancer, can increase the solubility of a drug within the formulation and also interact with the skin barrier to facilitate drug transport. nih.govtg.org.au Conversely, some excipients in a formulation may cause local skin reactions. medsafe.govt.nz In the cream formulation of methylprednisolone aceponate (Advantan®), excipients such as cetostearyl alcohol and butyl hydroxytoluene are included, which in some individuals may cause local skin reactions like contact dermatitis. medsafe.govt.nz The selection of excipients is therefore a critical step, aiming to maximize the bioavailability of the active drug while preserving the integrity of the skin barrier and ensuring patient tolerability. basf.comescholarship.org

| Excipient Class | Examples | Mechanism of Action on Skin Barrier | Potential Impact on Drug Delivery |

|---|---|---|---|

| Humectants / Solvents | Propylene Glycol, Glycerin | Increases hydration of the stratum corneum; acts as a co-solvent for the API. nih.govtg.org.au | Enhances drug partitioning into the skin and diffusion. nih.gov |

| Fatty Alcohols | Cetostearyl alcohol, Cetyl alcohol | Act as emulsifiers and thickening agents; can integrate into the lipid bilayer. medsafe.govt.nz | Can influence formulation viscosity and stability; may alter barrier lipid structure. |

| Surfactants | Polysorbates (Tweens), Sorbitan esters (Spans) | Lower the interfacial tension; can fluidize the lipid lamellae of the stratum corneum. mdpi.comnih.gov | Improves wetting and spreading; can significantly enhance drug penetration. mdpi.com |

| Antioxidants | Butyl hydroxytoluene (BHT) | Prevents oxidative degradation of the API and vehicle components. medsafe.govt.nz | Ensures chemical stability of the formulation; no direct penetration enhancement effect. openaccessjournals.com |

Upon application to the skin, a topical formulation undergoes a process known as "vehicle metamorphosis". researchgate.netkarger.com This refers to the change in the vehicle's composition over time, primarily due to the evaporation of volatile components like water, ethanol, or other solvents. karger.commdpi.com This process is fundamental to the drug's fate, as the concentration of the non-volatile components, including the API, increases in the residual film left on the skin. researchgate.net

This dynamic change can lead to a state of supersaturation, where the concentration of the drug exceeds its equilibrium solubility in the remaining vehicle. mdpi.commdpi.com Supersaturation significantly increases the thermodynamic activity of the drug, which is the primary driving force for its diffusion into the skin. mdpi.comkarger.com Therefore, a well-designed formulation for a compound like methylprednisolone aceponate leverages this metamorphosis to enhance its delivery. researchgate.net However, this process must be carefully controlled, as excessive supersaturation can lead to the drug precipitating or crystallizing on the skin's surface, which would decrease its thermodynamic activity and reduce its bioavailability. researchgate.netkarger.com The metamorphosis transforms the initial product (primary formulation) into a secondary formulation during application and finally a tertiary or residual formulation once volatile ingredients have evaporated. karger.com

Optimizing the solubilization and diffusion of a lipophilic corticosteroid like methylprednisolone aceponate within its vehicle is crucial for therapeutic success. The goal is to maintain the drug in a dissolved state at a high thermodynamic activity to maximize the concentration gradient driving it into the skin. mdpi.com

Several strategies are employed to achieve this:

Co-solvent Systems: Utilizing a blend of solvents, such as water, ethanol, and propylene glycol, can significantly enhance the solubility of poorly soluble drugs. mdpi.com The evaporation of a more volatile solvent post-application can then trigger the formation of a supersaturated system. frontiersin.org

Formation of Supersaturated Systems: As described under vehicle metamorphosis, the intentional design of formulations that become supersaturated on the skin is a key strategy. Film-forming systems (FFS) are an example where evaporation of volatile solvents leaves the drug in a residual film of excipients, enhancing percutaneous delivery. frontiersin.org

Use of Penetration Enhancers: Incorporating substances that reversibly disrupt the stratum corneum barrier can enhance drug diffusion. openaccessjournals.com These can include certain surfactants, fatty acids, and solvents like propylene glycol. tg.org.au

Advanced Delivery Systems: Nano-carrier systems such as liposomes, niosomes, and solid lipid nanoparticles (SLNs) can encapsulate the drug, improving its solubility and stability within the formulation. nih.gov These carriers can also facilitate transport into and across the skin barrier. For instance, self-nanoemulsifying drug delivery systems (SNEDDS) can form nanoemulsions upon gentle agitation, offering a large surface area for drug absorption. mdpi.com

By understanding and manipulating these formulation principles, it is possible to design sophisticated delivery systems for methylprednisolone aceponate that maximize its local anti-inflammatory effects while minimizing systemic exposure. medsafe.govt.nzijdvl.com

Preclinical Research Methodologies and Models for Topical Glucocorticoids

In Vitro Cellular and Tissue Culture Systems for Mechanistic Studies

In vitro systems are fundamental for dissecting the molecular mechanisms by which MPA exerts its anti-inflammatory effects at the cellular level.

Two-dimensional monolayer cultures of primary human skin cells, such as keratinocytes and fibroblasts, are foundational tools in dermatological research. Keratinocytes, the main cells of the epidermis, and fibroblasts, the primary cells of the dermis, are central to skin's inflammatory and repair processes. In these systems, MPA has been studied for its ability to suppress the production of pro-inflammatory mediators. patsnap.com Research demonstrates that MPA can inhibit the activity of inflammatory promoters and the secretion of cytokines. medchemexpress.com For example, studies in various cell lines have quantified the concentration of MPA required to inhibit 50% of a specific biological response (IC50), providing a measure of its potency. medchemexpress.com

Fibroblast cultures are particularly useful for assessing effects on the dermal matrix, as these cells are responsible for synthesizing collagen. researchgate.net Glucocorticoid-induced skin atrophy, a potential side effect, is linked to decreased collagen production, a parameter that can be precisely measured in fibroblast cultures. researchgate.netscispace.com

Table 1: In Vitro Inhibitory Activity of Methylprednisolone (B1676475) Aceponate (MPA) This table presents illustrative data on the potency of MPA in inhibiting various inflammatory pathways in cellular assays.

| Target/Assay | Cell System | Measured Potency (IC50) | Reference |

|---|---|---|---|

| Collagenase Promoter Activity | HeLa Cells | 9.3 nM | medchemexpress.com |

| LPS-Induced IL-12p40 Secretion | Human PBMCs | 16.8 nM | medchemexpress.com |

| Phytohemagglutinin-Induced IFN-γ Secretion | Human PBMCs | 15.2 nM | medchemexpress.com |

To better mimic the complex, multi-layered structure of human skin, researchers utilize three-dimensional (3D) reconstructed skin models. nih.gov These models, such as reconstructed human epidermis (RHE) or full-thickness models (containing both epidermal and dermal layers), provide a more physiologically relevant environment for testing topical compounds. nih.govuni-lj.si

These advanced models are crucial for studying aspects that cannot be observed in 2D cultures, such as tissue architecture, barrier function, and cutaneous metabolism. nih.gov A key metabolic process for MPA occurs in the skin, where it is hydrolyzed into its primary active metabolite, 6α-methylprednisolone-17-propionate, a phenomenon described as "bioactivation" in the skin. medsafe.govt.nz 3D models allow for the investigation of this conversion and the subsequent activity of the metabolite. They are also employed to assess the atrophogenic potential of corticosteroids by measuring changes in epidermal thickness and the expression of genes related to dermal matrix proteins like collagen. uni-lj.si

Table 2: Applications of 3D Skin Models in MPA Research This table outlines the use of 3D reconstructed skin models for evaluating the effects of methylprednisolone aceponate.

| Model Type | Key Parameters Assessed | Research Objective | Reference |

|---|---|---|---|

| Full-Thickness Model (e.g., EpiDermFT) | Epidermal Thickness, Gene Expression (COL1A1, MMP1), Cytokine Secretion | Evaluate anti-inflammatory efficacy and atrophogenic potential. | uni-lj.si |

| Reconstructed Human Epidermis (RHE) | Barrier Function Integrity, Cutaneous Metabolism (MPA bioactivation) | Study drug penetration, metabolism, and effects on epidermal differentiation. | nih.govmedsafe.govt.nz |

The skin's response to inflammation and treatment involves intricate communication between different cell types. Co-culture systems, where two or more cell types are grown together, are designed to study these interactions. The paracrine signaling between dermal fibroblasts and epidermal keratinocytes is critical in regulating skin homeostasis and pathology. mdpi.com Fibroblasts release growth factors and cytokines that influence keratinocyte proliferation and differentiation. mdpi.comscielo.br

While full-thickness 3D models are a form of co-culture, simpler co-culture setups can be used to investigate specific cell-cell signaling pathways. These systems can be used to analyze how MPA modulates the dialogue between fibroblasts and keratinocytes, for example, by examining its effect on the secretion of fibroblast-derived factors and the subsequent response of keratinocytes in an inflammatory context.

Ex Vivo Skin Permeation and Organ Culture Models

Ex vivo models use excised human or animal skin to provide a bridge between in vitro experiments and in vivo reality. These models maintain the complex, intact structure of the stratum corneum and other skin layers, making them the gold standard for penetration and pharmacodynamic studies in a preclinical setting. reading.ac.uk

The Franz diffusion cell is a standard apparatus used to measure the permeation and penetration of topical compounds through skin. csic.esub.edu In this system, a piece of excised skin separates a donor chamber, where the test formulation is applied, from a receptor chamber containing fluid that mimics physiological conditions. csic.es Samples are drawn from the receptor fluid over time to quantify the rate and extent of drug absorption through the skin.

This methodology has been used to evaluate how different formulations (e.g., cream, ointment) affect the release and penetration of MPA. researchgate.net Studies have shown that percutaneous absorption is influenced by the formulation vehicle, the integrity of the skin barrier, and the application conditions (e.g., open vs. occluded). medsafe.govt.nz The data generated are crucial for optimizing drug delivery from a topical product.

Table 3: Illustrative Franz Cell Data for Topical Corticosteroid Permeation This table exemplifies the type of data generated from a Franz diffusion cell study, comparing the skin permeation of a corticosteroid from different vehicle formulations. Data is hypothetical but based on published methodologies.

| Time Point | Cumulative Permeation - Formulation A (ng/cm²) | Cumulative Permeation - Formulation B (ng/cm²) | Reference |

|---|---|---|---|

| 4 Hours | 95 | 1180 | nih.gov |

| 8 Hours | 210 | 2173 | nih.gov |

Beyond measuring penetration, ex vivo skin explants cultured in the laboratory are used for pharmacodynamic assessments. These explants remain metabolically active for several days, retaining resident skin cells, including immune cells, within their natural tissue architecture. reading.ac.uk This allows for the investigation of the pharmacological effects of MPA directly within the target tissue.

Key pharmacodynamic actions of MPA, such as its anti-inflammatory and vasoconstrictive effects, can be evaluated in these models. nps.org.au For instance, researchers can induce an inflammatory response in the skin explant (e.g., using chemical irritants) and then measure the ability of MPA to suppress the production of inflammatory markers. Furthermore, these models are valuable for assessing atrophogenic potential by analyzing changes in tissue histology and collagen content after prolonged exposure to the compound. scispace.com

Microfluidic Devices and Skin-on-a-Chip Platforms

The development of advanced in vitro models like microfluidic devices and skin-on-a-chip (SoC) platforms represents a significant step forward in dermatological research. nih.govnih.gov These technologies aim to create more physiologically relevant models of human skin, which can be used for testing the efficacy and safety of topical drugs like methylprednisolone aceponate. nih.gov

SoC devices combine tissue engineering and microfluidics to replicate key structural and functional aspects of human skin, including the dermis, epidermis, and even vascular-like structures. nih.govnih.gov By allowing for the perfusion of the tissue and the real-time monitoring of cellular responses, these platforms offer a more dynamic and accurate environment for preclinical testing compared to traditional static cell cultures. nih.gov This is particularly relevant for studying the anti-inflammatory and immunosuppressive effects of topical corticosteroids. patsnap.com While specific studies utilizing methylprednisolone aceponate on SoC platforms are not yet widely published, the technology holds considerable promise for future preclinical evaluations of this and other topical glucocorticoids. nih.govnih.govpatsnap.com The ability to model complex interactions between different cell types under controlled flow conditions could provide valuable insights into the mechanisms of action of these drugs. nih.gov

In Vivo Animal Models of Dermal Inflammation and Pathology

Preclinical evaluation of topical glucocorticoids like methylprednisolone aceponate relies heavily on in vivo animal models that mimic various aspects of human skin inflammation.

Acute Inflammatory Models (e.g., Carrageenan-Induced Edema, Formalin Test)

Acute inflammatory models are crucial for assessing the rapid-onset anti-inflammatory effects of topical corticosteroids. One such model is the croton oil-induced ear edema in rats and mice, which is used to evaluate the ability of a drug to reduce acute inflammation. nih.gov Methylprednisolone aceponate has demonstrated significant anti-inflammatory activity in this model. nih.govglpbio.com

Another relevant model is carrageenan-induced edema, often used to screen for anti-inflammatory drugs. epo.orgresearchgate.net While specific data for methylprednisolone aceponate in the carrageenan-induced paw edema model is not detailed in the provided results, this model is a standard for evaluating anti-inflammatory compounds.

The formalin test, which assesses a biphasic pain response, can also be adapted to evaluate the effects of topical agents on inflammatory pain.

Chronic Inflammatory Models (e.g., Imiquimod-Induced Psoriasis, Oxazolone-Induced Ear Edema)

Chronic inflammatory models are essential for evaluating the efficacy of topical glucocorticoids in conditions with a more prolonged inflammatory course. The oxazolone-induced ear edema model in mice is a classic representation of delayed-type hypersensitivity, a key feature of allergic contact dermatitis. neurofit.compharmacologydiscoveryservices.cominotiv.com This model is used to assess the immunosuppressive and anti-inflammatory properties of compounds like methylprednisolone aceponate. pharmacologydiscoveryservices.comworldallergy.org The procedure involves sensitizing the mice with oxazolone (B7731731) and then challenging the ear with the same agent to induce an inflammatory reaction. pharmacologydiscoveryservices.cominotiv.com The reduction in ear swelling following topical application of the test compound is a measure of its efficacy. pharmacologydiscoveryservices.com

The imiquimod-induced psoriasis model in mice is another important chronic model that recapitulates many features of human psoriasis, including skin thickening, scaling, and inflammation. While specific studies on methylprednisolone aceponate in this particular model were not found in the search results, it is a relevant model for testing anti-psoriatic drugs.

Models of Autoimmune-like Skin Conditions (e.g., Collagen-Induced Arthritis for topical applications)

While primarily a model for rheumatoid arthritis, the collagen-induced arthritis (CIA) model in rodents can present with skin manifestations, making it potentially relevant for the evaluation of topical corticosteroids in the context of systemic autoimmune diseases with dermal involvement. However, specific studies on the topical application of methylprednisolone aceponate in the CIA model were not identified in the provided search results.

Evaluation of Anti-inflammatory Efficacy and Pharmacodynamic Biomarkers in Animal Models

The anti-inflammatory efficacy of methylprednisolone aceponate has been demonstrated in various animal models. nih.govglpbio.com In the croton oil-induced ear edema model in rats, topically applied methylprednisolone aceponate showed potent anti-inflammatory effects. nih.gov Its efficacy was found to be stronger than that of hydrocortisone (B1673445) 17-butyrate but slightly weaker than clobetasol (B30939) 17-propionate. nih.gov

Pharmacodynamic biomarkers are used to assess the biological effects of a drug. For topical glucocorticoids, one of the most common pharmacodynamic assays is the vasoconstriction assay, or skin blanching assay. nih.govijdvl.com This assay measures the degree of skin whitening caused by the drug, which correlates with its anti-inflammatory potency. ijdvl.com Chromameters can be used to objectively quantify the color changes in the skin, providing a more precise measurement of the vasoconstrictor response. nih.gov

In addition to visual assessments of inflammation and edema, researchers also analyze various molecular biomarkers. Methylprednisolone aceponate exerts its anti-inflammatory effects by binding to glucocorticoid receptors and modulating the expression of genes involved in inflammation. patsnap.com This includes the inhibition of pro-inflammatory cytokines and chemokines, as well as the induction of anti-inflammatory proteins like lipocortin-1. patsnap.com Studies have shown that methylprednisolone aceponate can inhibit the secretion of IL-12p40 and IFN-γ in human peripheral blood mononuclear cells. glpbio.com

The table below summarizes some of the preclinical findings for methylprednisolone aceponate:

| Model | Organism | Key Findings | Reference |

| Croton oil-induced ear edema | Rat, Mouse | Potent anti-inflammatory effect; stronger than hydrocortisone 17-butyrate, weaker than clobetasol 17-propionate. | nih.gov |

| Irritant contact dermatitis | Mouse, Rat | Inhibits edema formation with an ED50 of 0.002%. | glpbio.com |

| Oxazolone-induced ear edema | Mouse | A standard model for delayed-type hypersensitivity, relevant for testing anti-inflammatory effects. | neurofit.compharmacologydiscoveryservices.com |

| Vasoconstriction assay | Mini-pig | Demonstrates biological activity through skin blanching. | eco-vector.com |

Regulation of Skin Homeostasis and Pathophysiology by Glucocorticoid Signaling

Glucocorticoid Receptor Function in Epidermal Barrier Integrity

The integrity of the epidermal barrier is paramount for protecting the organism from environmental insults and preventing water loss. The glucocorticoid receptor is essential for the proper development and maintenance of this barrier. nih.govresearchgate.net

The outermost layer of the epidermis, the stratum corneum (SC), is critical for the skin's barrier function. Its formation is a complex process involving the terminal differentiation of keratinocytes. nih.gov Studies have demonstrated that the glucocorticoid receptor is indispensable for the maturation of the stratum corneum. nih.gov In mouse models, the absence of GR in epidermal cells leads to a defective skin barrier, characterized by delayed SC maturation. nih.govresearchgate.net Conversely, the administration of glucocorticoids has been shown to accelerate the formation of the epidermal barrier. nih.gov